molecular formula C29H48O2 B1249872 Halosterol A

Halosterol A

Cat. No. B1249872
M. Wt: 428.7 g/mol
InChI Key: LXRLKMAYPPIRJM-GACZPLPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halosterol A is a 3-oxo steroid that is stigmast-4-en-3-one substituted by a hydroxy group at position 22 (the 22R stereoisomer). Isolated from the whole plants of Haloxylon recurvum, it exhibits chymotrypsin inhibitory activity. It has a role as a metabolite and an EC 3.4.21.1 (chymotrypsin) inhibitor. It is a 22-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of a stigmastane.

Scientific Research Applications

Chymotrypsin Inhibitory Potential

Halosterol A, along with halosterol B, has been identified as having a significant inhibitory effect on the chymotrypsin enzyme. This discovery was made during a study involving the isolation of these compounds from Haloxylon recurvum, where their structures were elucidated using advanced spectroscopic techniques, including two-dimensional NMR (Hussain et al., 2006).

Structural Configuration Studies

Research has also focused on the structural configuration of halosterol A. A study synthesized the (20R)- and (20S)-epimers of halosterol, highlighting its natural occurrence as a C26-analogue of cholesterol. This research contributes to a deeper understanding of halosterol A's structural aspects (Joseph & Nes, 1981).

Cholinesterase Inhibition

Further exploration into halosterols has revealed their potential in inhibiting cholinesterase enzymes. Haloxysterols A-D, including halosterol A, showed concentration-dependent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This finding is significant for understanding halosterol A's potential role in treating conditions related to cholinesterase activity (Ahmed et al., 2006).

properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h17-20,23-27,31H,7-16H2,1-6H3/t19-,20+,23-,24+,25-,26-,27+,28-,29+/m0/s1

InChI Key

LXRLKMAYPPIRJM-GACZPLPESA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)C(C)C

synonyms

20-isohalosterol
24,24-dimethylchol-5-en-3beta-ol
26,27-bisnorcampesterol
halosterol
halosterol A
halosterol B
halosterol, (3beta,20S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halosterol A
Reactant of Route 2
Halosterol A
Reactant of Route 3
Halosterol A
Reactant of Route 4
Halosterol A
Reactant of Route 5
Halosterol A
Reactant of Route 6
Halosterol A

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